molecular formula C12H16N2O3 B13870802 1-Cyclopentyl-5-(methylamino)-6-oxopyridine-3-carboxylic acid

1-Cyclopentyl-5-(methylamino)-6-oxopyridine-3-carboxylic acid

Katalognummer: B13870802
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: MKMOKACBQQTKMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopentyl-5-(methylamino)-6-oxopyridine-3-carboxylic acid is a synthetic organic compound that belongs to the pyridine carboxylic acid family This compound is characterized by its unique structure, which includes a cyclopentyl group, a methylamino group, and a carboxylic acid group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-5-(methylamino)-6-oxopyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Cyclopentylation: Introduction of the cyclopentyl group to the pyridine ring through a Friedel-Crafts alkylation reaction.

    Methylamination: Introduction of the methylamino group via nucleophilic substitution using methylamine.

    Oxidation: Oxidation of the intermediate compound to introduce the oxo group.

    Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclopentyl-5-(methylamino)-6-oxopyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

1-Cyclopentyl-5-(methylamino)-6-oxopyridine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Cyclopentyl-5-(methylamino)-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a pyrazole ring instead of a pyridine ring.

    4,6-Dihydroxy-5-methylpyrimidine: Contains a pyrimidine ring with hydroxyl groups.

Uniqueness

1-Cyclopentyl-5-(methylamino)-6-oxopyridine-3-carboxylic acid is unique due to its specific combination of functional groups and structural features

Eigenschaften

Molekularformel

C12H16N2O3

Molekulargewicht

236.27 g/mol

IUPAC-Name

1-cyclopentyl-5-(methylamino)-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C12H16N2O3/c1-13-10-6-8(12(16)17)7-14(11(10)15)9-4-2-3-5-9/h6-7,9,13H,2-5H2,1H3,(H,16,17)

InChI-Schlüssel

MKMOKACBQQTKMM-UHFFFAOYSA-N

Kanonische SMILES

CNC1=CC(=CN(C1=O)C2CCCC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.